![molecular formula C8H8BrNO3S B2696068 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid CAS No. 1016705-13-7](/img/structure/B2696068.png)

2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

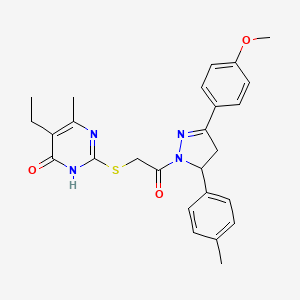

“2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid” is a chemical compound with the molecular weight of 278.13 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO3S/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

As mentioned earlier, the Suzuki–Miyaura coupling reaction could potentially be involved in the synthesis of this compound . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Aplicaciones Científicas De Investigación

Synthesis and Non-Linear Optical Properties

A study involving the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions explored the incorporation of various functional moieties to understand their non-linear optical properties. This research aimed at enhancing the understanding of the structural characteristics and reactivity of similar compounds, potentially offering insights into applications involving 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid. Density Functional Theory (DFT) investigations were performed to analyze the frontier molecular orbitals and molecular electrostatic potential of the synthesized analogues, providing valuable information on their electronic structures and potential applications in material science and optoelectronics (Rizwan et al., 2021).

Antitumor Potential

Research into 9-oxoxanthene-4-acetic acids, a class of compounds with a structural resemblance to this compound, highlighted their effectiveness against mouse colon adenocarcinoma 38 in vivo. This study emphasized the influence of 5-substituents on the xanthenone ring on enhancing antitumor potency. The findings suggest that the lipophilic properties of the substituents are critical for activity, providing a basis for further exploration of similar compounds for antitumor applications (Atwell et al., 1990).

Bromination Reactions

The bromination of thiophene derivatives has been extensively studied, yielding insights into regioselective bromination and its impact on the chemical properties of such compounds. These studies provide a foundational understanding of the chemical reactivity of brominated thiophene compounds, which is crucial for synthesizing and manipulating molecules like this compound for various scientific applications (Tada, 1975).

Fluorescence and Absorption Spectroscopy

Research into the absorption and fluorescence spectra of compounds structurally related to this compound has been conducted to understand their photophysical properties. Such studies are integral to developing novel materials for sensing, imaging, and light-emitting devices, showcasing the versatility of bromothiophene-based compounds in scientific research (Fujimoto & Inuzuka, 1991).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(5-bromothiophene-2-carbonyl)-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFITWAKMVXQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.3.1]nonan-5-ylmethanamine](/img/structure/B2695987.png)

![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)

![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)

![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)

![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)

![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)

![2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2696002.png)

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696004.png)

![2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2696006.png)